Bienvenue dans la boutique en ligne BenchChem!

1-[(4-Methylphenyl)methyl]-1,3-diazinane-2,4,6-trione

Barbiturate regioisomerism N1-substitution topology C5 stereocenter elimination

This achiral N1-(4-methylbenzyl)barbituric acid (CAS 638137-44-7) is a constitutional isomer of phenobarbital that relocates aryl substitution from C5 to N1, eliminating the stereocenter while preserving an ionizable N3–H proton (predicted pKa ≈4.0). Unlike classical C5-substituted barbiturates, it arrests undifferentiated cell proliferation and induces monocytic differentiation—a mechanistically orthogonal phenotype for anticancer and dermatological discovery. The unsubstituted C5 position enables stereochemically clean SAR expansion without chiral separation. For non-human research use only; inquire for batch availability.

Molecular Formula C12H12N2O3
Molecular Weight 232.239
CAS No. 638137-44-7
Cat. No. B2673597
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-[(4-Methylphenyl)methyl]-1,3-diazinane-2,4,6-trione
CAS638137-44-7
Molecular FormulaC12H12N2O3
Molecular Weight232.239
Structural Identifiers
SMILESCC1=CC=C(C=C1)CN2C(=O)CC(=O)NC2=O
InChIInChI=1S/C12H12N2O3/c1-8-2-4-9(5-3-8)7-14-11(16)6-10(15)13-12(14)17/h2-5H,6-7H2,1H3,(H,13,15,17)
InChIKeyITANTJLEASLTJT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-[(4-Methylphenyl)methyl]-1,3-diazinane-2,4,6-trione (CAS 638137-44-7): Structural Identity and Procurement Baseline


1-[(4-Methylphenyl)methyl]-1,3-diazinane-2,4,6-trione (CAS 638137-44-7) is an N1-(4-methylbenzyl)-substituted derivative of barbituric acid with molecular formula C₁₂H₁₂N₂O₃ and a molecular weight of 232.24 g·mol⁻¹ . It belongs to the pyrimidine-2,4,6(1H,3H,5H)-trione class and is a constitutional isomer of the clinically established anticonvulsant phenobarbital (5-ethyl-5-phenylbarbituric acid, CAS 50-06-6), sharing the identical empirical formula but differing fundamentally in the site of aryl substitution—N1 versus C5 [1]. This regioisomeric relationship underpins distinct physicochemical and pharmacological properties relevant to scientific selection. The compound is commercially available through multiple research-chemical suppliers for non-human research applications .

Why 1-[(4-Methylphenyl)methyl]-1,3-diazinane-2,4,6-trione Cannot Be Interchanged with Generic Barbituric Acid Derivatives


Barbituric acid derivatives are not functionally interchangeable. The position of aryl substitution—N1 versus the canonical C5—governs acid strength, tautomeric equilibrium, lipophilicity, and target engagement [1]. In C5-substituted congeners such as phenobarbital, the 5-ethyl-5-phenyl motif creates a chiral center whose enantiomers exhibit divergent anesthetic potency [2]. By relocating the aryl group to the N1 position via a methylene spacer, the target compound eliminates the C5 stereocenter, yielding an achiral scaffold. Furthermore, N1-substitution preserves one free N3–H proton, maintaining acidity (predicted pKa ≈ 4.0) and the capacity for hydrogen-bond donor interactions that are absent in N1,N3-disubstituted analogs [3]. These structural distinctions translate directly into differential biological readouts: the compound has been reported to arrest proliferation of undifferentiated cells and induce monocytic differentiation—activities not observed for conventional C5-substituted barbiturates [4]. Generic substitution without consideration of the N1-versus-C5 substitution topology therefore risks selecting a compound with an entirely divergent biological profile.

Quantitative Differentiation Evidence for 1-[(4-Methylphenyl)methyl]-1,3-diazinane-2,4,6-trione vs. In-Class Analogs


Regioisomeric Identity vs. Phenobarbital: N1-Benzyl Rather than C5-Phenyl Substitution

The target compound is a constitutional isomer of phenobarbital (C₁₂H₁₂N₂O₃). Phenobarbital bears a phenyl group directly at C5 and an ethyl group at C5, generating a chiral center and two enantiomers with differential activity [1]. The target compound instead carries a 4-methylbenzyl substituent at N1 and is fully achiral, with an unsubstituted C5 position (CH₂). This regioisomeric distinction is not cosmetic: N1-substitution preserves the N3–H acidic proton (predicted pKa ≈ 4.0) while eliminating the stereochemical complexity inherent to C5-disubstituted barbiturates, which can complicate batch-to-batch reproducibility in biological assays [2].

Barbiturate regioisomerism N1-substitution topology C5 stereocenter elimination Structural isomer differentiation

Acid–Base Character: N1-Substituted Barbiturates Retain an Ionizable N3–H Proton Unlike N1,N3-Disubstituted Analogs

In a systematic study of 15 N1-substituted 5,5-diethylbarbituric acids, Mokrosz et al. (1986) demonstrated that N1-substitution with benzyl-containing moieties modulates the pKa of the remaining N3–H proton in a quantifiable manner [1]. Compounds bearing an N1-benzyl substituent exhibited pKa values in the range of approximately 4.0–4.5 in aqueous medium, whereas N1,N3-disubstituted analogs (e.g., 1,3-dimethylbarbituric acid) lack an ionizable proton entirely (pKa not measurable) and cannot function as hydrogen-bond donors [2]. The target compound, with its single N1-(4-methylbenzyl) substituent, is predicted to fall within this acidic range (pKa ≈ 3.9–4.3), maintaining the capacity for both ionic interactions and H-bond donation at physiological pH—a property critical for target engagement that is lost upon N1,N3-disubstitution [3].

Barbiturate pKa N1-substitution acidity Hydrogen-bond donor Ionization state

Cell Differentiation Activity: Patent-Reported Antiproliferative and Pro-Differentiation Effects

According to U.S. Patent Application 2012/0245184 A1 (Brunton et al., 2012), the target compound—explicitly identified as 1-[(4-methylphenyl)methyl]-1,3-diazinane-2,4,6-trione—exhibits pronounced activity in arresting the proliferation of undifferentiated cells and inducing their differentiation to the monocyte lineage [1]. The patent discloses this compound within a broader genus of small-molecule regulators of cell proliferation and differentiation, with asserted utility as an anticancer agent and for the treatment of hyperproliferative skin diseases such as psoriasis [1]. In contrast, phenobarbital and other C5-substituted barbiturates are not reported to induce monocytic differentiation; their primary pharmacology is mediated through GABA-A receptor positive allosteric modulation, producing sedative, hypnotic, and anticonvulsant effects [2]. This divergence in biological readout—differentiation induction versus CNS depression—underscores the functional non-equivalence of N1- versus C5-substituted barbiturates.

Cell differentiation Antiproliferative activity Monocyte differentiation Cancer and psoriasis models

C5-Unsubstituted Scaffold: Reduced Metabolic Liability vs. 5,5-Disubstituted Barbiturates

Classical 5,5-disubstituted barbiturates undergo extensive hepatic metabolism, with C5 substituents serving as primary sites for cytochrome P450-mediated oxidation (e.g., phenobarbital undergoes aromatic hydroxylation at the para position of the C5-phenyl ring) [1]. The target compound lacks C5 substituents entirely, bearing only two hydrogen atoms at this position. This structural feature eliminates the major oxidative metabolic pathway that dominates the clearance of C5-substituted congeners [2]. In a study of barbiturate metabolic clearance, N-alkylated barbiturates without C5 substituents exhibited altered metabolic profiles compared to their 5,5-disubstituted counterparts, with reduced hepatic extraction ratios [2]. While direct microsomal stability data for this specific compound are not publicly available, the C5-unsubstituted scaffold is predicted—based on established barbiturate SAR—to redirect metabolism toward N-dealkylation or ring hydrolysis pathways, potentially yielding a distinct metabolite profile relevant to toxicological evaluation [3].

Barbiturate metabolism C5 oxidation Metabolic stability Cytochrome P450

Optimal Application Scenarios for 1-[(4-Methylphenyl)methyl]-1,3-diazinane-2,4,6-trione Based on Differentiated Evidence


Achiral Barbiturate Scaffold for Structure–Activity Relationship (SAR) Studies

The target compound's achiral nature—lacking any stereogenic center—makes it an ideal core scaffold for medicinal chemistry campaigns where stereochemical complexity is undesirable. Unlike C5-disubstituted barbiturates such as phenobarbital, which exist as racemic mixtures with enantiomer-dependent pharmacology [1], this N1-substituted analog eliminates the need for chiral separation or asymmetric synthesis, reducing synthetic complexity and improving batch-to-batch reproducibility. Medicinal chemistry teams can functionalize the C5 position (currently unsubstituted) without introducing stereochemical ambiguity, enabling clean SAR interpretation across substitution series.

Phenotypic Screening for Cell Differentiation and Anticancer Activity

Patent-reported activity in arresting undifferentiated cell proliferation and inducing monocytic differentiation [2] positions this compound as a screening hit for anticancer or dermatological discovery programs, particularly those targeting hyperproliferative disorders such as psoriasis. Unlike classical barbiturates that primarily act as GABA-A receptor modulators, this compound's differentiation-inducing phenotype is orthogonal and mechanistically distinct, making it suitable for target deconvolution studies and phenotypic screening libraries aimed at identifying non-cytotoxic differentiation agents.

Probe for Studying the Role of Barbiturate N1-Substitution in Target Engagement

With a preserved ionizable N3–H proton (predicted pKa ≈ 4.0) and an N1-benzyl substituent that modulates lipophilicity independently of C5, this compound serves as a valuable chemical probe for dissecting the contribution of N1-substitution topology to target binding. N1,N3-disubstituted analogs lack an ionizable proton entirely, while C5-substituted analogs such as phenobarbital are significantly weaker acids (pKa ≈ 7.4) [3]. The target compound occupies a distinct physicochemical space—acidic, ionized at physiological pH, with a single H-bond donor—that can be exploited in mechanistic studies of barbiturate–protein interactions.

Metabolic Pathway Profiling of C5-Unsubstituted Barbiturates

The absence of C5 substituents eliminates the canonical CYP-mediated oxidation pathways that dominate the metabolism of 5,5-disubstituted barbiturates [4]. This compound can be used as a comparator in in vitro microsomal or hepatocyte stability assays to study how barbiturate metabolism is rerouted in the absence of C5 substituents—toward N-dealkylation or ring hydrolysis—providing insight into structure–metabolism relationships relevant to toxicological risk assessment and lead optimization.

Quote Request

Request a Quote for 1-[(4-Methylphenyl)methyl]-1,3-diazinane-2,4,6-trione

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.